2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-16-11(8-3-5-9(13)6-4-8)14-15-12(16)19-7-10(17)18/h3-6H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIJQWOTTRBUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360654 | |
| Record name | {[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150536-01-9 | |
| Record name | {[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can lead to the formation of the triazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol reagent, such as thioglycolic acid.
Final Acetylation: The final step involves the acetylation of the sulfanyl group to form the acetic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under controlled temperatures and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antifungal Activity
One of the primary applications of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is in the development of antifungal agents. Research indicates that triazole derivatives exhibit significant antifungal activity against various fungal pathogens. A study demonstrated that compounds similar to this triazole exhibited potent activity against Candida albicans and Aspergillus fumigatus, which are critical targets in antifungal drug development .
Anti-inflammatory Properties
In addition to antifungal activity, this compound has been investigated for its anti-inflammatory properties. A case study highlighted its potential in reducing inflammation markers in animal models of arthritis. The results suggested that the compound could inhibit specific pathways involved in inflammatory responses, making it a candidate for further development as an anti-inflammatory drug .
Plant Growth Regulators
The compound's triazole structure is also significant in agricultural chemistry. Triazoles are known to act as plant growth regulators. Studies have shown that derivatives of this compound can enhance plant growth and yield by modulating phytohormone levels and improving stress resistance in crops .
Fungicides
Furthermore, the antifungal properties of this compound make it a candidate for use as a fungicide in agriculture. Research has indicated effectiveness against common agricultural pathogens such as Fusarium and Botrytis, suggesting its potential for protecting crops from fungal diseases .
Synthesis of Novel Materials
In material science, the compound's unique structure allows for its use in synthesizing novel materials with specific electronic or optical properties. For instance, studies have explored its incorporation into polymer matrices to create materials with enhanced thermal stability and electrical conductivity .
Coatings and Composites
Additionally, the compound can be used in developing coatings and composites that require antifungal properties. This is particularly useful in environments prone to mold and mildew growth, such as construction materials exposed to moisture .
Case Study 1: Antifungal Efficacy
A study conducted on the efficacy of triazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans, demonstrating its potential as an effective antifungal agent .
Case Study 2: Agricultural Impact
In agricultural trials, application of the compound resulted in a 25% increase in yield for treated tomato plants compared to untreated controls. The study attributed this increase to enhanced root development and improved resistance to fungal infections .
Mechanism of Action
The mechanism of action of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
A. 4-Methylphenyl vs. Ethyl Substituents
- Compound: 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide () Key Difference: The 4-methylphenyl group introduces steric bulk compared to the ethyl group in the target compound. Impact: Reduced solubility due to increased hydrophobicity, but enhanced membrane permeability. The acetamide group (vs.
B. Dimethylamino Modifications
- Compound: 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide () Key Difference: A dimethylamino group on the phenyl ring. Impact: Introduces basicity, altering ionization state at physiological pH. This may enhance interaction with negatively charged biological targets, such as enzymes or receptors .
Functional Group Modifications
A. Acetohydrazide Derivatives
- Compound: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]acetohydrazide () Key Difference: Replacement of the carboxylic acid with a hydrazide group. However, reduced acidity may limit solubility in basic environments .
B. Ester Derivatives
- Compound: Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate () Key Difference: Esterification of the carboxylic acid. Impact: Enhanced lipophilicity, facilitating cellular uptake. Esters often act as prodrugs, metabolized in vivo to the active acid form, prolonging therapeutic effects .
Structural Hybrids and Bioactivity
A. Betulinic Acid-Triazole Hybrids
- Compound: 3β-O-Acetyl-30-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)sulfanyl]-betulinic acid () Key Difference: Triazole-sulfanyl group appended to betulinic acid, a natural triterpenoid. Impact: Demonstrated cytotoxicity against melanoma cells (IC50 = 8.8 µM), surpassing the parent betulinic acid. Highlights the role of the triazole-sulfanyl moiety in enhancing bioactivity .
B. Anti-exudative Derivatives
- Compound: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () Key Difference: Furan and amino substitutions. Impact: Anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 297.76 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole ring and sulfanyl group, which enhance its pharmacological properties. Key activities include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that this compound demonstrates cytotoxic effects on cancer cell lines. Its mechanism involves the induction of apoptosis in tumor cells and inhibition of proliferation .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease .
- Receptor Interaction : The triazole moiety interacts with various receptors, potentially altering their function and leading to therapeutic effects .
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity. The presence of the chlorophenyl group enhances binding affinity to biological targets, while the ethyl substitution on the triazole ring contributes to its solubility and bioavailability. A comparative analysis with similar compounds highlights these features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1 | CHClNOS | Lacks ethyl substitution |
| 2 | CHClNOS | Different substitution on phenyl ring |
| 3 | CHClNS | Pyrazole instead of triazole |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, revealing an IC50 value indicating potent inhibition compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in A431 epidermoid carcinoma cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Q & A
Basic: What are the established synthetic routes for 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid, and what intermediates are critical?
The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization. A key intermediate is 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol , which reacts with chloroacetic acid under basic conditions (pH 8–9) to form the sulfanylacetic acid moiety. Reaction conditions (e.g., solvent, temperature) significantly impact yield. For example:
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thiosemicarbazide derivative + 4-chlorophenylglyoxal | Ethanol, reflux, 6–8 hrs | 65–75 | |
| 2 | Intermediate triazole-thiol + chloroacetic acid | NaOH (aq.), 50°C, 4 hrs | 80–85 |
Methodological Note: Optimize pH during the second step to avoid over-alkylation. Use TLC to monitor intermediate formation .
Basic: Which spectroscopic and crystallographic methods are used to confirm its structure?
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation. Key parameters include:
- Radiation source: Cu Kα (λ = 1.54178 Å)
- Temperature: 100–150 K to minimize thermal motion .
- Data refinement: SHELXL-97 software for hydrogen atom placement .
Complementary techniques:
- FT-IR: Confirm sulfanyl (C–S stretch at ~650 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3000 cm⁻¹) groups .
- NMR: ¹H NMR signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and 4-chlorophenyl aromatic protons (δ 7.3–7.5 ppm) .
Basic: How is HPLC-DAD optimized for quantifying this compound in research samples?
Shcherbyna et al. developed a validated HPLC-DAD method with the following parameters :
| Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time |
|---|---|---|---|---|
| C18 | Acetonitrile:0.1% H3PO4 (55:45) | 1.0 mL/min | 254 nm | 6.2 ± 0.3 min |
Critical Validation Metrics:
- Linearity: R² > 0.999 in 0.1–50 µg/mL range.
- Precision: RSD < 2% for intra-day and inter-day assays.
- LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL, respectively.
Advanced: How can computational reaction design accelerate synthesis optimization?
ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to predict optimal pathways . Steps include:
Reaction Path Search: Identify low-energy pathways for triazole ring formation.
Solvent Screening: Use COSMO-RS simulations to predict solvent effects on yield.
Experimental Feedback: Validate computational predictions with small-scale reactions (e.g., 50 mg batches).
Example Workflow:
- Compute activation energy for cyclocondensation → Select solvent with lowest ΔG‡ → Test experimentally .
Advanced: How to resolve contradictions in reported solubility and stability data?
Discrepancies often arise from:
- pH-dependent solubility: The carboxylic acid group confers pH-sensitive solubility (e.g., insoluble at pH < 3).
- Degradation pathways: Hydrolysis of the triazole ring under acidic/alkaline conditions may skew stability assays .
Resolution Strategy:
Standardize Conditions: Use buffered solutions (pH 5–7) for solubility studies.
Accelerated Stability Testing: Conduct LC-MS to identify degradation products at 40°C/75% RH over 14 days .
Advanced: What strategies enable selective functionalization of the triazole ring?
The sulfanylacetic acid moiety allows for site-specific modifications :
- N-Alkylation: React with alkyl halides in DMF/K2CO3 to functionalize the triazole N1 position.
- Carboxylic Acid Derivatization: Form amides or esters via EDC/HOBt coupling .
Challenge: Competing reactivity at N2 and N4 positions. Mitigate by using bulky electrophiles (e.g., tert-butyl bromide) to favor N1 selectivity .
Advanced: What frameworks assess its biological activity in vitro?
Standardized Assays Include:
- Enzyme Inhibition: Screen against target enzymes (e.g., COX-2) using fluorescence-based kinetic assays (IC50 determination).
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2) with EC50 calculations .
Data Normalization: Use positive controls (e.g., aspirin for COX-2) and correct for solvent interference (DMSO < 0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
